
1-Methyl-3-propylazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propylazepan-2-one is a chemical compound with the molecular formula C10H19NO It belongs to the class of azepanones, which are seven-membered lactams
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propylazepan-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-3-propylamine with a suitable carbonyl compound can lead to the formation of the azepanone ring. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-Methyl-3-propylazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-methyl-3-propylazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 1-Methyl-3-ethylazepan-2-one
- 1-Methyl-3-butylazepan-2-one
- 1-Methyl-3-pentylazepan-2-one
Comparison: 1-Methyl-3-propylazepan-2-one is unique due to its specific alkyl chain length and the position of the methyl group. This structural uniqueness can influence its reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a distinct and valuable compound for various applications.
Properties
CAS No. |
62353-48-4 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-methyl-3-propylazepan-2-one |
InChI |
InChI=1S/C10H19NO/c1-3-6-9-7-4-5-8-11(2)10(9)12/h9H,3-8H2,1-2H3 |
InChI Key |
MEAVZGQAAANPHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCN(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
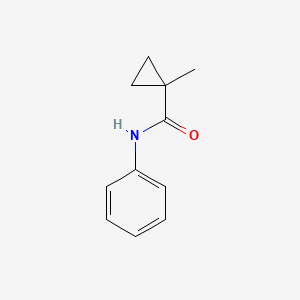
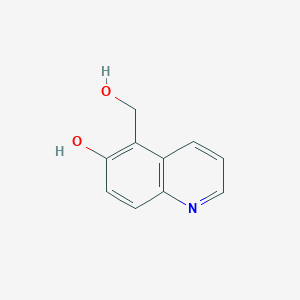
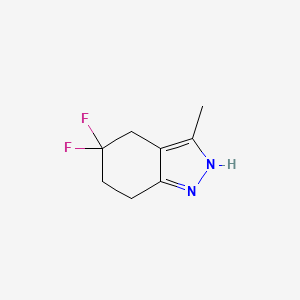
![3-Methyl-2-azaspiro[5.5]undecane](/img/structure/B15071293.png)
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
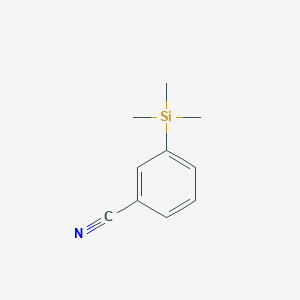
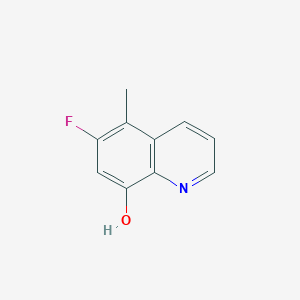
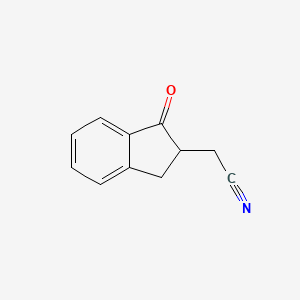

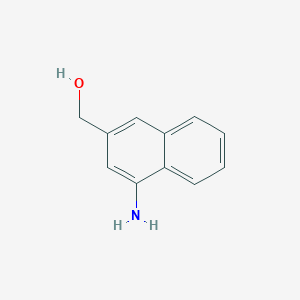
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15071322.png)
![Imidazo[1,2-a]pyrimidine-2-carbohydrazide](/img/structure/B15071327.png)
